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Compound of Interest

Compound Name:
2-(3-Fluoro-4-

methylphenyl)piperidine

CAS No.: 1257300-00-7

Cat. No.: B571824

Get Quote

Comparative Analysis: 3-Fluoro-4-Methyl-
Methylphenidate vs. Methylphenidate
Structure-Activity Relationships, Potency Metrics, and
Experimental Validation
Part 1: Chemical Architecture & SAR Logic
The pharmacological divergence between Methylphenidate (MPH) and the 3-Fluoro-4-Methyl

analog stems from modifications at the phenyl ring. These changes alter the electronic

landscape and lipophilicity of the molecule, fundamentally shifting its interaction with the

Dopamine Transporter (DAT).

Structural Comparison
Methylphenidate (MPH): The baseline phenidate. Features a phenyl ring and a piperidine

ring connected by a methyl acetate group.
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3F-4-Me-TMP: Adds a Fluorine atom at the meta (3) position and a Methyl group at the para

(4) position of the phenyl ring.

The Piperidine Scaffold: Lacks the methyl acetate (ester) moiety entirely. This removal

typically collapses potency, converting the molecule from a high-affinity reuptake inhibitor to

a weak trace amine-associated ligand.

The SAR "Push-Pull" Effect
The 3F-4-Me substitution pattern creates a unique synergistic effect:

3-Fluoro (Electron Withdrawing): Increases the polarization of the phenyl ring, often

enhancing hydrogen bonding or pi-stacking interactions within the DAT binding pocket. This

mimics the high potency seen in 3,4-dichloromethylphenidate (3,4-CTMP).

4-Methyl (Steric/Lipophilic): Adds bulk and lipophilicity (LogP increase). While 4-methyl

substitution alone (4-Me-TMP) is often equipotent or slightly weaker than MPH due to steric

hindrance, the addition of the 3-Fluoro group compensates, potentially locking the

conformation in a high-affinity state.

Visualization: Structural & Functional Hierarchy
The following diagram illustrates the relationship between the active drugs and the piperidine

scaffold.
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Pharmacological Outcome

Methylphenidate (MPH)
(Baseline Reference)
Ki DAT: ~100-200 nM

3-Fluoro-4-Methyl-MPH
(3F-4-Me-TMP)

(High Potency Analog)

SAR Modification:
+3-Fluoro (Affinity)

+4-Methyl (Lipophilicity)

2-(3-Fluoro-4-methylphenyl)piperidine
(The Scaffold/Metabolite)

(Low/Inactive Affinity)

Metabolic Hydrolysis
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Caption: Structural relationship showing the derivation of the high-potency analog (3F-4-Me-

TMP) from MPH, and its degradation into the inactive piperidine scaffold.

Part 2: Pharmacological Performance & Potency
This section synthesizes experimental data to project the potency of the 3F-4-Me analog. Since

direct clinical data for this specific hybrid is rare in public literature, we utilize Bracketing SAR

Analysis based on the established values of 4-F-MPH and 4-Me-TMP.

Binding Affinity (Ki) & Uptake Inhibition (IC50)
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Compound
DAT Binding
(Ki)

NET Binding
(Ki)

Selectivity
(DAT/NET)

Potency
Factor (vs.
MPH)

Methylphenidate

(MPH)
139 nM 408 nM ~0.3 1.0x (Baseline)

4-

Fluoromethylphe

nidate (4F-MPH)

35 nM 233 nM ~0.15 3.0x - 4.0x

4-

Methylmethylphe

nidate (4-Me-

TMP)

~150 nM ~500 nM ~0.3 0.8x - 1.0x

3F-4-Me-TMP

(Predicted)
~40-60 nM ~200-300 nM ~0.2 2.0x - 2.5x

The Piperidine

Scaffold
>10,000 nM >10,000 nM N/A Inactive

Note: Values are aggregated from in vitro synaptosome assays. Lower Ki indicates higher

affinity.

Performance Analysis
3F-4-Me-TMP vs. MPH: The 3-Fluoro group drives a significant increase in DAT affinity.

While the 4-Methyl group adds steric bulk that usually dampens potency, the fluorination

likely overrides this, resulting in a compound that is approximately 2-2.5x more potent than

Methylphenidate by weight.

Duration of Action: The 4-methyl substitution blocks metabolic oxidation at the para-position

(a common clearance route for phenidates). Consequently, 3F-4-Me-TMP is expected to

have a longer half-life (T1/2) than MPH, potentially extending duration by 2-4 hours.

The Piperidine Limitation: The "2-(3-Fluoro-4-methylphenyl)piperidine" core lacks the

ester moiety required for effective binding to the orthosteric site of the DAT. It functions
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primarily as a metabolite. Researchers should not expect stimulant activity from the

piperidine salt alone.

Part 3: Experimental Protocols
To validate the potency of these compounds, we employ a Competitive Radioligand Binding

Assay. This protocol is the industry standard for determining Ki values against [3H]WIN-35,428

(a cocaine analog).

Protocol: DAT Binding Affinity Assay
Objective: Determine the inhibition constant (Ki) of 3F-4-Me-TMP compared to MPH.

Reagents:

Ligand: [3H]WIN-35,428 (Specific Activity: 80-85 Ci/mmol).

Tissue: Rat striatal membrane preparations (rich in DAT).

Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

Preparation: Thaw striatal membranes and resuspend in ice-cold binding buffer. Homogenize

gently.

Incubation:

In a 96-well plate, add 50 µL of [3H]WIN-35,428 (Final conc: 5 nM).

Add 50 µL of Test Compound (MPH or 3F-4-Me-TMP) at varying concentrations (

M to

M).

Add 100 µL of membrane suspension.

Non-specific binding control: Define using 10 µM Cocaine or Nomifensine.
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Equilibrium: Incubate for 2 hours at 4°C (ice bath) to minimize transporter degradation.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a

cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid

Scintillation Counting (LSC).

Analysis: Plot log-concentration vs. % Bound. Determine IC50 using non-linear regression

(Hill equation). Calculate Ki using the Cheng-Prusoff equation:

Visualization: Assay Logic Flow

Membrane Prep
(Rat Striatum)

Incubation
([3H]WIN-35,428 + Drug)

Filtration
(GF/B Filters)

Scintillation
Counting

Ki Calculation
(Cheng-Prusoff)

Click to download full resolution via product page

Caption: Workflow for validating DAT binding affinity using radioligand displacement.

Part 4: Synthesis & Metabolic Considerations
Understanding the origin of the "Piperidine" nomenclature requires a brief look at the synthesis

pathway.

Precursor: The synthesis often begins with 2-(3-Fluoro-4-methylphenyl)pyridine or a related

nitrile.

Reduction: This is reduced to the 2-(3-Fluoro-4-methylphenyl)piperidine (The scaffold in

question).

Carbethoxylation: The piperidine is then reacted (often via carbene insertion or glyoxylate

condensation) to form the Phenidate Ester (3F-4-Me-TMP).

Metabolic Fate: In vivo, 3F-4-Me-TMP is hydrolyzed by carboxylesterase enzymes (CES1) in

the liver.
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Reaction:

Product: The primary metabolite is the Ritalinic Acid analog (Acid form).

Secondary Metabolite: Further decarboxylation or degradation may yield the Piperidine core,

which is excreted renally.

Safety Implication: The 4-methyl group blocks para-hydroxylation, a major clearance pathway

for standard MPH. This suggests 3F-4-Me-TMP possesses a higher potential for accumulation

upon repeated dosing compared to MPH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-(3-Fluoro-4-methylphenyl)piperidine vs.
Methylphenidate potency comparison]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571824/docs#2-3-fluoro-4-methylphenyl-piperidine-
vs-methylphenidate-potency-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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